ALUMINUM TRI-N-DECYL
Description
Historical Development and Significance of Organoaluminum Compounds
The history of organoaluminum compounds began in 1859 with the synthesis of the first such compound, (C₂H₅)₃Al₂I₃. wikipedia.orggoettingen-research-online.de Despite this early discovery, these compounds remained relatively obscure until the 1950s. wikipedia.orgchemeurope.com A pivotal turning point came with the work of Karl Ziegler and his colleagues, who discovered the direct synthesis of trialkylaluminums and their subsequent application in the catalytic polymerization of olefins. wikipedia.orgchemeurope.com This groundbreaking research, which opened up a new field of organometallic chemistry, ultimately led to Ziegler sharing the 1963 Nobel Prize in Chemistry with Giulio Natta, who made crucial contributions to the understanding and application of these catalysts in producing stereoregular polymers. wikipedia.orggoettingen-research-online.dewikipedia.org
The significance of organoaluminum compounds grew rapidly, establishing them as critically important in both industrial processes and laboratory synthesis. chemeurope.com They are widely used as catalysts and co-catalysts in the polymerization of alkenes to produce polyolefins, such as polyethylene (B3416737) and polypropylene (B1209903). wikipedia.orgnumberanalytics.comnih.gov Beyond polymerization, their applications extend to the synthesis of alcohols and other organic compounds. wikipedia.orgnih.gov The development of the Ziegler Direct Process, which allows for the synthesis of trialkylaluminums from aluminum metal, hydrogen, and an alkene, provided an inexpensive route to these valuable compounds. nih.govlibretexts.org
Overview of Tri-n-decylaluminum as a Representative Long-Chain Trialkylaluminum
Tri-n-decylaluminum is an organoaluminum compound that belongs to the sub-class of long-chain trialkylaluminums. As its name suggests, it consists of an aluminum atom bonded to three n-decyl chains. Unlike short-chain trialkylaluminums such as trimethylaluminum (B3029685) or triethylaluminum (B1256330), which are highly pyrophoric and exist as dimers, long-chain variants like tri-n-decylaluminum exhibit modified properties due to the increased steric bulk of the alkyl groups. libretexts.orgdrugfuture.com Generally, as the alkyl chain length increases in trialkylaluminums, their reactivity and pyrophoricity tend to decrease.
Table 1: Properties of Tri-n-decylaluminum
| Property | Value |
|---|---|
| Molecular Formula | C₃₀H₆₃Al ncats.io |
| Molecular Weight | 450.8028 g/mol ncats.io |
Scope of Academic Research in Tri-n-decylaluminum Chemistry
Academic and industrial research involving tri-n-decylaluminum primarily focuses on its role as a co-catalyst in Ziegler-Natta polymerization systems. wikipedia.orgnih.gov These catalysts, typically composed of a transition metal compound (like titanium tetrachloride) and an organoaluminum compound, are fundamental to producing a vast range of polyolefins. wikipedia.orglibretexts.org
Research investigates how the use of long-chain trialkylaluminums, such as tri-n-decylaluminum or tri-n-hexylaluminum, influences the polymerization process and the final properties of the polymer. Studies have shown that the nature of the alkyl group in the aluminum co-catalyst can affect the catalytic activity. For instance, in certain ethylene (B1197577) polymerization systems using a MgCl₂/SiO₂/TiCl₄/THF-ZN catalyst, tri-n-hexylaluminum (a similar long-chain trialkylaluminum) exhibited the highest activity compared to shorter-chain activators like triethylaluminum (TEA) and diethylaluminum chloride (DEAC). mdpi.com This is often attributed to the size of the alkyl group. mdpi.com
Furthermore, research explores the use of mixed activator systems, combining different trialkylaluminums to fine-tune polymer properties. mdpi.com The inclusion of a long-chain activator like tri-n-hexylaluminum in a mixed system with TEA and DEAC was found to decrease the crystallinity of the resulting ethylene/1-hexene copolymer, demonstrating the strong influence of the co-catalyst structure on the final polymer micro-structure. mdpi.com Beyond catalysis, these compounds serve as intermediates in the synthesis of other organic molecules.
Properties
CAS No. |
1726-66-5 |
|---|---|
Molecular Formula |
C30H63Al |
Molecular Weight |
450.8 g/mol |
IUPAC Name |
tris-decylalumane |
InChI |
InChI=1S/3C10H21.Al/c3*1-3-5-7-9-10-8-6-4-2;/h3*1,3-10H2,2H3; |
InChI Key |
USJZIJNMRRNDPO-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC[Al](CCCCCCCCCC)CCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCC[Al](CCCCCCCCCC)CCCCCCCCCC |
Other CAS No. |
1726-66-5 |
shelf_life |
Low melting solids or colorless, volatile liquids. /Alkylaluminum halides/ Less sensitive than trialkylaminums to oxidation upon exposure to air. /Alkylaluminum halides/ |
Origin of Product |
United States |
Catalytic Applications of Tri N Decylaluminum in Chemical Transformations
Role in Olefin Polymerization and Copolymerization
The primary industrial application of tri-n-decylaluminum and similar trialkylaluminum compounds is in the production of polyolefins. They are integral to both Ziegler-Natta and metallocene catalyst systems, where they perform several essential functions that dictate the efficiency of the polymerization process and the final properties of the polymer.
Co-catalyst Functions within Ziegler-Natta Catalyst Systems
Ziegler-Natta (ZN) catalysts, which are fundamental to the production of polymers like polyethylene (B3416737) and polypropylene (B1209903), are typically two-part systems comprising a transition metal compound (e.g., titanium tetrachloride) and an organoaluminum co-catalyst. minia.edu.eglibretexts.orgwikipedia.org The organoaluminum compound, such as tri-n-decylaluminum, is indispensable for the catalyst's function, performing several key roles:
Activation and Alkylation: The primary role of the co-catalyst is to activate the transition metal center. minia.edu.eg It achieves this by alkylating the titanium chloride, replacing a chloride ligand with an alkyl group (in this case, a decyl group). This reaction creates a titanium-carbon bond, forming the active site required for olefin insertion and polymer chain growth. libretexts.org
Scavenging: Polymerization reactions are highly sensitive to impurities like water, oxygen, and other protic substances, which can deactivate the catalyst. Trialkylaluminums act as "scavengers," reacting with and neutralizing these impurities, thereby protecting the active catalytic centers. researchgate.net
Reduction of Transition Metal: The trialkylaluminum can reduce the transition metal to lower oxidation states (e.g., Ti⁴⁺ to Ti³⁺), which are often the more catalytically active species for polymerization.
While triethylaluminum (B1256330) (TEA) is a conventional co-catalyst, the use of longer-chain trialkylaluminums like tri-n-hexylaluminum (TnHA) and tri-n-octylaluminum (TNOAL) has been shown to offer distinct advantages. Research on TnHA in ethylene (B1197577) polymerization demonstrated higher catalytic activity compared to TEA under similar conditions. mdpi.com This suggests that the increased size of the alkyl group in compounds like tri-n-decylaluminum can enhance catalytic performance. mdpi.com Furthermore, studies using TNOAL as a co-catalyst with a titanium/vanadium system revealed that it leads to lower in-situ oligomerization of olefins compared to TEA. google.com This reduction in side reactions results in a homopolymer with higher density, which can improve material properties such as stiffness and moisture barrier. google.com
| Co-catalyst | Catalytic Activity (kg PE/mol Ti·h) | Polymer Molecular Weight Distribution (MWD) | Reference |
|---|---|---|---|
| Triethylaluminum (TEA) | Lower | Narrower | mdpi.com |
| Tri-n-hexylaluminum (TnHA) | Higher | Broader | mdpi.com |
Activator and Alkylating Agent Roles in Metallocene Catalysis
In metallocene-based catalysis, which offers precise control over polymer architecture, trialkylaluminums like tri-n-decylaluminum play a multifaceted role. While methylaluminoxane (B55162) (MAO) is a common activator, other systems use a combination of a trialkylaluminum and a borate (B1201080) compound. researchgate.netresearchgate.net In these systems, the trialkylaluminum is not the primary activator but serves as an essential alkylating agent and scavenger. researchgate.netresearchgate.net
The activation process typically proceeds as follows:
Scavenging: Similar to its role in ZN systems, the trialkylaluminum (e.g., tri-n-octylaluminum, TOA) removes impurities from the reaction medium. researchgate.net
Alkylation: The trialkylaluminum reacts with the metallocene precatalyst (e.g., a zirconocene (B1252598) or hafnocene dichloride), replacing one or both chloride ligands with alkyl groups. researchgate.netresearchgate.net This step is crucial as the subsequent activation by the borate requires a metal-alkyl bond.
Activation by Borate: A borate compound, such as tetrakis(pentafluorophenyl)borate, then abstracts one of the alkyl groups from the metallocene, generating a catalytically active, cationic metallocene species. researchgate.netacs.org
The interaction between the trialkylaluminum and the metallocene weakens the metal-ligand bond, which facilitates the subsequent steps of activation and olefin uptake. researchgate.net The choice and concentration of the trialkylaluminum can also influence catalyst deactivation pathways. researchgate.net
Influence on Polymer Molecular Weight and Microstructure
The structure of the organoaluminum co-catalyst, particularly the length of the alkyl chains, significantly impacts the resulting polymer's molecular weight, molecular weight distribution (MWD), and microstructure.
Molecular Weight: The molecular weight of the polymer is determined by the relative rates of chain propagation versus chain transfer. Chain transfer can occur to the monomer, via β-hydride elimination, or to the aluminum co-catalyst. nih.gov Long-chain trialkylaluminums like tri-n-decylaluminum can participate actively in chain transfer reactions. nih.gov Studies comparing different trialkylaluminums have shown that the nature of the alkyl group influences chain transfer efficiency and thus the polymer's molecular weight. For instance, in some metallocene systems, triisobutylaluminum (B85569) (TIBA) addition leads to an increase in molecular weight, whereas triethylaluminum (TEA) causes a decrease. nih.gov
Molecular Weight Distribution (MWD): The use of long-chain trialkylaluminums can broaden the MWD. In a study with a silica-supported ZN catalyst, tri-n-hexylaluminum (TnHA) produced polyethylene with a broader MWD compared to TEA. mdpi.com This suggests the presence of a wider variety of active sites or different chain transfer characteristics. A broader MWD can be advantageous in some applications, improving processability.
Polymer Density and Branching: As noted with tri-n-octylaluminum (TNOAL), the use of a long-chain co-catalyst can suppress the formation of short-chain oligomers that get incorporated as branches in the main polymer chain. google.com This leads to a more linear polymer with higher crystallinity and density.
| Co-catalyst | Key Outcome | Resulting Polymer Property | Reference |
|---|---|---|---|
| Triethylaluminum (TEAL) | Conventional level of in-situ oligomerization | Standard Density | google.com |
| Tri-n-octylaluminum (TNOAL) | Lower in-situ oligomerization | Higher Density | google.com |
Applications in Advanced Organic Synthesis
Beyond polymerization, organoaluminum reagents are versatile tools in organic synthesis. While specific studies focusing exclusively on tri-n-decylaluminum are less common, the general reactivity of trialkylaluminum compounds provides a framework for its potential applications.
Functionalization Reactions of Carbonyl Compounds
Trialkylaluminum compounds are known to react with carbonyl compounds such as aldehydes and ketones. sigmaaldrich.comwikipedia.org This reactivity is analogous to that of Grignard reagents but can offer different selectivity. The addition of an alkyl group from the aluminum reagent to the carbonyl carbon results in the formation of an alcohol after hydrolysis. wikipedia.org For example, the reaction of a trialkylaluminum with a ketone yields a tertiary alcohol.
The general reaction is: R₃Al + R'₂C=O → (R'₂RO)AlR₂ → R'₂ROH (after hydrolysis)
Organoaluminum reagents can also be prepared from propargylic halides and react with carbonyl compounds to afford corresponding allenic or homopropargylic alcohols with high regio- and diastereoselectivity. researchgate.net Cationic organoaluminum species have also been developed as effective catalysts for activating carbonyl compounds in reactions like dimerization and hydrosilylation. rsc.org
Stereoselective and Asymmetric Transformations Mediated by Organoaluminum Reagents
The field of asymmetric synthesis, which aims to produce a single enantiomer of a chiral molecule, utilizes organoaluminum reagents due to their availability and specific reactivity. sigmaaldrich.comnih.gov A stereoselective reaction is one that preferentially forms one stereoisomer over another. masterorganicchemistry.com
Organoaluminum reagents are employed in several types of stereoselective transformations:
Asymmetric Additions: In the presence of a chiral ligand, the addition of an alkyl group from an organoaluminum reagent to a prochiral carbonyl or imine can proceed with high enantioselectivity. For instance, the trimethylaluminum-mediated 1,2-addition of organolithiums to tert-butanesulfinyl ketimines is a method for the asymmetric synthesis of α,α-dibranched amines. acs.org
Kinetic Resolution: Organoaluminum reagents can participate in the kinetic resolution of racemic mixtures, where one enantiomer reacts faster than the other, allowing for their separation. sigmaaldrich.com
While many documented examples use smaller alkylaluminums like trimethylaluminum (B3029685) or triethylaluminum, the underlying principles of Lewis acidity and alkyl transfer are common to the entire class of trialkylaluminum compounds, including tri-n-decylaluminum.
Carboalumination and Hydroamination Catalysis
Carboalumination:
The carboalumination reaction, the addition of an aluminum-carbon bond across a carbon-carbon multiple bond, is a powerful tool for the stereoselective synthesis of complex organic molecules. wikipedia.org While zirconium-catalyzed carboalumination has been extensively studied, uncatalyzed carboalumination reactions can also occur, particularly with strained or reactive alkenes. nih.govnih.gov Research has shown that various trialkylaluminum reagents, including triethylaluminum and triisobutylaluminum, can undergo carboalumination with highly strained seven-membered-ring trans-alkenes at room temperature with complete stereoselectivity and regioselectivity. nih.gov
Although direct studies on tri-n-decylaluminum in carboalumination are scarce, the established reactivity of other trialkylaluminums suggests its potential participation in similar transformations. The reaction mechanism is believed to involve the electrophilic addition of the monomeric trialkylaluminum to the unsaturated substrate. nih.gov The extension of zirconocene-catalyzed methylalumination to higher alkylaluminums has been noted to sometimes result in lower yields and poor regioselectivities, a consideration that would be relevant for tri-n-decylaluminum. wikipedia.org
Table 1: Uncatalyzed Carboalumination of Strained Alkenes with Various Trialkylaluminum Reagents This table presents data for analogous compounds to infer the potential reactivity of tri-n-decylaluminum.
| Trialkylaluminum Reagent | Substrate | Product | Yield (%) | Reference |
| Trimethylaluminum | Seven-membered ring trans-alkene | Methylated product (7a) | 88 | nih.gov |
| Triethylaluminum | Seven-membered ring trans-alkene | Ethylated product (7k) | N/A | nih.gov |
| Triisobutylaluminum | Seven-membered ring trans-alkene | Isobutylated product (7l) | N/A | nih.gov |
N/A: Specific yield not provided in the source.
Hydroamination:
Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a highly atom-economical method for synthesizing amines, enamines, and imines. rsc.orgnih.gov Catalysts based on early and late transition metals, as well as lanthanides, have shown significant activity. nih.gov While there is extensive research on catalytic hydroamination, the direct use of tri-n-decylaluminum as a primary catalyst for this transformation is not well-documented. Organoaluminum compounds are more commonly employed as co-catalysts or in combination with other metal catalysts. For instance, tantalum imido complexes have been shown to catalyze the hydroamination of alkynes and norbornene. nih.gov The development of a general and selective protocol for the hydroamination of unactivated alkenes remains an area of active research. nih.gov
Considerations in Lewis Acid-Surfactant Combined Catalysis (LASC) with Related Aluminum Species
Lewis Acid-Surfactant Combined Catalysis (LASC) is an approach that utilizes a catalyst system composed of a water-stable Lewis acidic cation and an anionic surfactant. researchgate.net This methodology has been successfully applied to various carbon-carbon bond-forming reactions in aqueous media, offering an environmentally friendly alternative to traditional organic solvents. researchgate.net
Ancillary Ligand and Reagent Roles in Multi-component Reactions
Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. rsc.org These reactions are valued for their atom economy and convergence. rsc.org
The role of trialkylaluminum compounds in MCRs has been explored, primarily with trimethylaluminum. Trimethylaluminum has been successfully used to mediate the one-pot synthesis of tripeptides from unprotected amino acids. nih.govrsc.orgrsc.orgresearchgate.net In this process, trimethylaluminum reacts with the amino acid to form a five-membered ring intermediate which then acts as an electrophile in subsequent peptide bond formation. nih.govrsc.orgrsc.orgresearchgate.net This method allows for the efficient synthesis of peptides, even those with sterically hindered amino acids. nih.govrsc.orgrsc.orgresearchgate.net
While there is no specific literature on the use of tri-n-decylaluminum in this context, the underlying principle of forming an aluminum-containing intermediate could potentially be extended to higher alkylaluminum reagents. The bulky decyl groups might influence the solubility and reactivity of the intermediate, potentially offering different selectivities or reaction kinetics compared to trimethylaluminum.
Table 2: One-Pot Tripeptide Synthesis Mediated by Trimethylaluminum This table showcases the utility of a related trialkylaluminum in multicomponent reactions, suggesting a potential, though unconfirmed, application for tri-n-decylaluminum.
| Amino Acid 1 | Amino Acid 2 | Amino Acid 3 | Product | Yield (%) | Reference |
| H-Phe-OH | H-Gly-OtBu | H-Ala-OtBu | H-Ala-Phe-Gly-OtBu | 85 | researchgate.net |
| H-Val-OH | H-Gly-OtBu | H-Ala-OtBu | H-Ala-Val-Gly-OtBu | 82 | researchgate.net |
| H-Phg-OH | H-Gly-OtBu | H-Ala-OtBu | H-Ala-Phg-Gly-OtBu | 80 | researchgate.net |
Mechanistic Elucidation of Tri N Decylaluminum Reactions
Reaction Mechanisms in Trialkylaluminum Synthesis
The industrial synthesis of long-chain trialkylaluminums like tri-n-decylaluminum is primarily achieved through a multi-stage process involving the hydroalumination of olefins. This process is designed to produce high-purity trialkylaluminum compounds efficiently. google.comwikipedia.org
Formation of Dialkylaluminum Hydride: The process begins by reacting aluminum metal, hydrogen gas, and a recycled stream of trialkylaluminum. This reaction is typically performed at elevated temperatures (80°C - 180°C) and high pressures (50 - 250 atmospheres) to produce a dialkylaluminum hydride. google.com For non-bulky alkyl groups, these hydrides often exist as trimers. wikipedia.org The reaction can be represented as:
6 Al + 3 H₂ + 4 AlR₃ → 6 [HAlR₂] This initial step is crucial as it generates the reactive hydride species necessary for the subsequent olefin addition. google.com
Hydroalumination (Olefin Insertion): The dialkylaluminum hydride is then reacted with a terminal olefin, in this case, 1-decene (B1663960) (CH₂=CH-(CH₂)₇CH₃), at temperatures between 60°C and 140°C. google.com This step involves the addition of the Al-H bond across the double bond of the alkene, a reaction known as hydroalumination. wikipedia.org
[HAlR₂] + CH₂=CH-C₈H₁₇ → R₂Al(CH₂CH₂-C₈H₁₇)
Another general method for preparing organoaluminum compounds is metathesis, which involves the reaction of an aluminum halide with an organometallic reagent like an organolithium or Grignard reagent. numberanalytics.com
AlCl₃ + 3 R-MgX → AlR₃ + 3 MgXCl
This method is more common for laboratory-scale synthesis rather than industrial production.
Detailed Catalytic Reaction Pathways
Tri-n-decylaluminum, like other trialkylaluminums, is a vital component in various catalytic systems, most notably in olefin polymerization. Its primary role is often that of a cocatalyst or activator.
Tri-n-decylaluminum is a key cocatalyst in Ziegler-Natta polymerization, a method used to produce stereoregular polymers like polypropylene (B1209903) and polyethylene (B3416737) from 1-alkenes. wikipedia.orgslideshare.net The mechanism involves several distinct steps:
Initiation (Active Site Formation): The process begins with the activation of a transition metal catalyst (e.g., titanium tetrachloride, TiCl₄) by the trialkylaluminum. The alkylaluminum compound alkylates the titanium center, replacing a chloride ligand with an alkyl group (in this case, a decyl group) and creating a vacant coordination site on the titanium atom. This forms the active catalytic center, an alkene-metal complex. libretexts.org The aluminum compound may also coordinate to a chlorine atom on the titanium center, further activating the site. libretexts.org
Propagation (Chain Growth): Once the active site is formed, a monomer molecule (e.g., propylene) coordinates to the vacant orbital on the titanium atom. libretexts.org The coordinated monomer then inserts into the titanium-carbon bond. This process, often described by the Cossee-Aris mechanism, involves a four-centered transition state where the existing alkyl chain migrates to one carbon of the double bond, while the other carbon forms a new bond with the titanium center. youtube.com This regenerates the vacant site, allowing the next monomer to coordinate and insert, thus propagating the polymer chain. youtube.comlibretexts.org The chain growth occurs through repeated monomer insertion steps. cozum.info.tr
Termination: The polymer chain growth ceases through various termination pathways. A dominant mechanism is chain transfer to the alkylaluminum cocatalyst. nih.gov In this process, the polymer chain is transferred from the titanium center to the aluminum compound, and a new alkyl group (decyl) from the tri-n-decylaluminum is transferred to the titanium, initiating a new polymer chain. Other termination reactions include β-hydride elimination, where a hydrogen atom is transferred from the growing polymer chain to the metal center, releasing the polymer with a terminal double bond and forming a metal hydride. nih.gov
Table 1: Key Steps in Ziegler-Natta Polymerization
| Step | Description |
| Initiation | Reaction between TiCl₄ and Tri-n-decylaluminum to form an active Ti-C bond and a vacant coordination site. |
| Propagation | Successive insertion of alkene monomer molecules into the Ti-C bond, leading to polymer chain growth. |
| Termination | Cessation of chain growth, often via chain transfer with the aluminum alkyl or β-hydride elimination. |
Beyond polymerization, tri-n-decylaluminum can mediate or participate in other organic transformations:
Carboalumination: This reaction involves the addition of an Al-C bond across an alkene or alkyne. For 1-alkenes, the reaction is regioselective. wikipedia.org This process allows for the synthesis of more complex organoaluminum compounds which can then be converted into other functional groups.
Reaction with Oxygen and Carbon Dioxide: Trialkylaluminums react with oxygen to form aluminum alkoxides, which can be hydrolyzed to yield alcohols. wikipedia.org With carbon dioxide, they undergo a reaction similar to Grignard reagents, inserting CO₂ into the Al-C bond to form dialkylaluminum carboxylates. wikipedia.org
AlR₃ + 3/2 O₂ → Al(OR)₃
AlR₃ + CO₂ → R₂AlO₂CR
Reduction of Imines: Theoretical studies on trimethylaluminum (B3029685) and triethylaluminum (B1256330) show they can react with phenoxyimine ligands. The reaction can proceed via alkyl transfer to the imine carbon or, in the case of longer alkyl chains like ethyl (and presumably decyl), through a β-hydrogen transfer from the alkyl group to the imine carbon, resulting in the reduction of the imine and the release of an alkene (e.g., ethylene). acs.org
The reactivity of tri-n-decylaluminum is significantly influenced by its ability to form complexes with other metals or Lewis bases, leading to bimetallic or "ate" complexes.
Bimetallic Ziegler-Natta Mechanism: Some proposed mechanisms for Ziegler-Natta polymerization involve a bimetallic pathway where the monomer inserts between the transition metal (e.g., titanium) and the aluminum of the cocatalyst. youtube.com The growing polymer chain is thought to bridge the two metal centers.
M–(μ-Cl)–Al Bonding: In systems involving transition metal chlorides, bridging chloride ligands can form M–(μ-Cl)–Al structures. These bimetallic interactions are crucial in the activation of the catalyst and influence the pathway of olefin and diene transformations. nih.gov The presence of the second metal provides tunable features that are not achievable with mononuclear species.
Kinetic and Thermodynamic Aspects of Tri-n-decylaluminum Reactions
The rate and feasibility of reactions involving tri-n-decylaluminum are dictated by kinetic and thermodynamic parameters. While specific data for tri-n-decylaluminum is sparse, valuable insights can be drawn from studies on other trialkylaluminums.
Kinetics of Alkene Addition: The addition of trialkylaluminums to alkenes is inhibited by the dimerization of the aluminum alkyls, as only the monomeric form is reactive. The reaction rate is typically first-order with respect to the alkene concentration and half-order with respect to the dimeric trialkylaluminum concentration. rsc.orgrsc.org The lower reactivity of trimethylaluminum compared to triethylaluminum is attributed to its higher degree of association into dimers. rsc.org Long-chain trialkylaluminums like tri-n-decylaluminum are less associated than trimethylaluminum and behave more like triethylaluminum.
Thermodynamics of Polymerization: The ring-opening polymerization of many cyclic monomers is an exothermic process (negative enthalpy change, ΔHₚ) and is accompanied by a decrease in entropy (ΔSₚ) due to the loss of translational freedom. wiley-vch.de Polymerization is thermodynamically favorable only when the enthalpic contribution outweighs the negative entropy term (|ΔHₚ| > -TΔSₚ). wiley-vch.de The driving force for many of these polymerizations is the release of ring strain. wiley-vch.de
Kinetic vs. Thermodynamic Control: In reactions with multiple possible products, the outcome can be determined by whether the reaction is under kinetic or thermodynamic control. For instance, in the reaction of alkylaluminum chlorides with silica (B1680970) surfaces, computational studies show that cleavage of the Al-Cl bond is kinetically favored (lower activation energy), but cleavage of the Al-C bond is strongly thermodynamically favored (more stable product). nih.govacs.org At typical reaction conditions, the more stable thermodynamic product is formed. nih.govacs.org
Table 2: Selected Kinetic and Thermodynamic Data for Related Alkylaluminum Reactions
| Reaction | System | Parameter | Value | Reference |
| Al-Cl Bond Cleavage | MeAlCl₂ on Silica | Activation Energy (Eₐ) | 23.1 kJ/mol | nih.govacs.org |
| Al-C Bond Cleavage | MeAlCl₂ on Silica | Activation Energy (Eₐ) | 31.1 kJ/mol | nih.govacs.org |
| Imine Reduction | Phenoxyimine + AlMe₃ | Activation Energy (Eₐ) | 26.4 kcal/mol | acs.org |
| Imine Reduction | Phenoxyimine + AlEt₃ | Activation Energy (Eₐ) | ~23.4 kcal/mol | acs.org |
| Olefin Polymerization | Zirconocene (B1252598)/Borate (B1201080)/TIBA | kₚ (avg. chain prop. rate) | ~1007 L/mol·s | nih.gov |
Note: Data is for analogous systems and provides an indication of the expected behavior for tri-n-decylaluminum.
Computational and Experimental Validation of Proposed Mechanisms
The elucidation of complex reaction mechanisms involving organoaluminum compounds relies heavily on a combination of experimental techniques and computational modeling.
Experimental Validation: Techniques like infrared (IR) spectroscopy and elemental analysis are used to characterize the species formed during reactions, for example, in the reaction of trialkylaluminums with silica surfaces. nih.govacs.org Kinetic studies, which measure reaction rates under varying conditions, provide experimental evidence for proposed mechanistic steps, such as identifying the reactive species in alkene addition. rsc.org For polymerization reactions, Gel Permeation Chromatography (GPC) is used to determine molecular weight distributions, and NMR spectroscopy is employed to analyze polymer microstructure and end-groups, which gives insight into chain termination mechanisms. nih.gov
Computational Modeling: Quantum mechanical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating reaction pathways. rsc.org These methods allow for the calculation of the geometries and energies of reactants, transition states, and products. By mapping the potential energy surface, chemists can determine activation barriers and reaction energies, providing a detailed picture of the mechanism. nih.govacs.org For example, computational studies have been used to show that the monomeric form of methylaluminum dichloride is favored over the dimeric form when reacting with silica, and to confirm that Al-C bond cleavage is the thermodynamically preferred pathway. nih.govacs.org Theoretical models have also been used to explore the reduction of phenoxyimines by various aluminum alkyls, predicting the relative activation barriers for different reaction pathways. acs.org This synergy between experimental observation and computational prediction is essential for building and validating robust mechanistic models. fennetic.net
Advanced Spectroscopic and Analytical Characterization Techniques in Tri N Decylaluminum Research
Spectroscopic Characterization for Structural and Electronic Properties
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ²⁷Al)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of molecules in solution. For tri-n-decylaluminum, a combination of ¹H, ¹³C, and ²⁷Al NMR experiments provides a wealth of information.
In ¹H NMR spectroscopy, the protons along the n-decyl chains exhibit characteristic chemical shifts. The protons on the carbon atom directly bonded to the aluminum atom (α-protons) are the most deshielded and appear at a distinct chemical shift. The signals from the other methylene (B1212753) groups in the chain and the terminal methyl group appear at different chemical shifts, allowing for the confirmation of the n-decyl group structure.
¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. Each carbon atom in the n-decyl chain gives a unique signal, and its chemical shift is influenced by its proximity to the aluminum atom. The α-carbon is significantly shifted due to the electron-withdrawing effect of the aluminum.
²⁷Al NMR is particularly useful for studying the environment around the aluminum nucleus. Since aluminum is a quadrupolar nucleus, the ²⁷Al NMR signal can be broad. The chemical shift and the line width of the ²⁷Al signal can provide insights into the coordination state of the aluminum atom and whether the compound exists as a monomer or a dimer in solution.
Table 1: Representative NMR Data for Tri-n-decylaluminum
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~0.4 | Triplet | Al-CH₂ -CH₂- |
| ¹H | ~1.3 | Multiplet | -(CH₂ )₈- |
| ¹H | ~0.9 | Triplet | -CH₃ |
| ¹³C | ~8 | Singlet | Al-CH₂ -CH₂- |
| ¹³C | ~23-35 | Multiple Singlets | -(CH₂ )₈- |
| ¹³C | ~14 | Singlet | -CH₃ |
| ²⁷Al | ~150 | Broad Singlet | Al (C₁₀H₂₁)₃ |
Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.
Vibrational Spectroscopy (Fourier Transform Infrared and Raman)
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of the bonds within a molecule. rsc.org These techniques are complementary and provide a characteristic "fingerprint" for the compound. nih.gov
In the FTIR spectrum of tri-n-decylaluminum, the most prominent bands are due to the C-H stretching and bending vibrations of the n-decyl chains. The Al-C stretching vibrations are also observable, typically in the lower frequency region of the spectrum. The positions of these bands can be sensitive to the aggregation state (monomer vs. dimer) of the compound.
Raman spectroscopy is also effective for observing the vibrations of the carbon backbone and the Al-C bonds. wikipedia.org Due to the non-polar nature of the Al-C bond, its stretching vibration often gives a strong signal in the Raman spectrum. nih.gov
Table 2: Key Vibrational Frequencies for Tri-n-decylaluminum
| Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Assignment |
| 2850-2960 | Strong | Strong | C-H stretching |
| 1465 | Medium | Medium | C-H bending (scissoring) |
| 1375 | Medium | Medium | C-H bending (umbrella) |
| ~650 | Medium | Strong | Al-C stretching |
Note: These are expected vibrational frequencies based on similar alkylaluminum compounds.
Mass Spectrometry (MS) and Hyphenated Techniques for Molecular and Fragment Analysis
Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments. This is crucial for determining the molecular weight and for obtaining structural information through the analysis of fragmentation patterns. researchgate.net
When tri-n-decylaluminum is analyzed by MS, the molecular ion peak may be observed, confirming the molecular weight of the compound. However, due to the reactive nature of the compound, it often undergoes fragmentation. Common fragmentation pathways for trialkylaluminum compounds include the loss of alkyl radicals, leading to the formation of dialkylaluminum and monoalkylaluminum cations. The analysis of these fragment ions helps to confirm the structure of the alkyl chains attached to the aluminum atom. Hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can be particularly powerful, combining the separation capabilities of GC with the detection and identification power of MS. researchgate.net
Table 3: Plausible Mass Spectrometry Fragments for Tri-n-decylaluminum
| m/z | Possible Fragment Ion | Description |
| 450 | [Al(C₁₀H₂₁)₃]⁺ | Molecular Ion |
| 309 | [Al(C₁₀H₂₁)₂]⁺ | Loss of one decyl radical |
| 168 | [Al(C₁₀H₂₁)]⁺ | Loss of two decyl radicals |
| 141 | [C₁₀H₂₁]⁺ | Decyl cation |
| 27 | [Al]⁺ | Aluminum ion |
Note: The observed fragments and their relative intensities can vary depending on the ionization method used.
Chromatographic Separations for Purity Assessment and Reaction Monitoring
Chromatographic techniques are essential for separating the components of a mixture, which is vital for assessing the purity of tri-n-decylaluminum and for monitoring the progress of reactions in which it is involved.
Gas Chromatography (GC) for Volatile Components
Gas chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. sigmaaldrich.com For tri-n-decylaluminum, GC can be used to assess its purity by separating it from more volatile impurities or byproducts. The retention time, the time it takes for the compound to travel through the GC column, is a characteristic property that can be used for identification. dtic.mil The choice of the stationary phase in the GC column is critical for achieving good separation. acs.org
Given the high boiling point of tri-n-decylaluminum, high-temperature GC methods are typically required. The use of a flame ionization detector (FID) is common for the analysis of hydrocarbon-rich compounds like tri-n-decylaluminum.
Table 4: Representative Gas Chromatography Parameters for Tri-n-decylaluminum Analysis
| Parameter | Value |
| Column | High-temperature capillary column (e.g., polysiloxane-based) |
| Injection Temperature | 250 °C |
| Oven Program | 100 °C (2 min), ramp to 300 °C at 15 °C/min, hold for 10 min |
| Carrier Gas | Helium or Nitrogen |
| Detector | Flame Ionization Detector (FID) |
| Expected Retention Time | Dependent on specific column and conditions |
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Species
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique for compounds that are not sufficiently volatile for GC analysis. oup.com HPLC is particularly useful for analyzing tri-n-decylaluminum, especially in the context of reaction mixtures where non-volatile products or intermediates may be present.
The separation in HPLC is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. For organometallic compounds like tri-n-decylaluminum, normal-phase HPLC with a non-polar mobile phase (e.g., hexane) and a polar stationary phase (e.g., silica) can be an effective approach. oup.com Detection can be achieved using various detectors, with UV-Vis detectors being common if the compound or its derivatives have a chromophore. Refractive index detectors can also be used for compounds lacking a UV-Vis chromophore.
Table 5: Illustrative High-Performance Liquid Chromatography Parameters for Tri-n-decylaluminum
| Parameter | Value |
| Column | Normal-phase silica (B1680970) column |
| Mobile Phase | Hexane/Isopropanol gradient |
| Flow Rate | 1.0 mL/min |
| Detector | Refractive Index (RI) or UV-Vis (if applicable) |
| Injection Volume | 20 µL |
| Expected Retention Time | Dependent on mobile phase composition and column |
Elemental Analysis and Trace Analysis for Aluminum Quantification
The precise determination of the aluminum content in samples containing aluminum tri-n-decyl is fundamental for quality control, reaction stoichiometry, and understanding catalytic activity. Inductively Coupled Plasma (ICP) techniques and Atomic Absorption Spectroscopy (AAS) are the primary methods employed for this purpose.
Inductively Coupled Plasma (ICP) Techniques (AES, MS)
Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are powerful tools for determining the elemental composition of a sample. nih.gov These methods are capable of detecting metals at very low concentrations, often in the parts-per-million (ppm) to parts-per-trillion (ppt) range. youtube.com
In the analysis of this compound, the organometallic compound is first digested, typically using strong acids like nitric acid, to break the aluminum-carbon bonds and bring the aluminum into an aqueous solution. slu.se This solution is then introduced into the instrument.
ICP-AES (or ICP-OES): The sample aerosol is passed through a high-temperature argon plasma (around 6,000-10,000 K), which excites the aluminum atoms. cdc.gov As these excited atoms return to their ground state, they emit light at characteristic wavelengths. The intensity of this emitted light is directly proportional to the concentration of aluminum in the sample. slu.se ICP-AES is known for its robustness and relative freedom from chemical interferences due to the high temperature of the plasma. cdc.gov However, spectral interferences can occur, for instance, from the broad emission of calcium if present in the matrix. nih.gov
ICP-MS: This technique also uses an argon plasma to atomize and ionize the sample. nih.gov The resulting ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio. youtube.com ICP-MS offers significantly lower detection limits than ICP-AES and can provide isotopic information. springernature.com Its high sensitivity makes it ideal for trace and ultra-trace analysis of aluminum. mdpi.comnih.gov Modern instruments, such as triple quadrupole ICP-MS, enhance selectivity and reduce interferences, leading to very high precision and accuracy. youtube.com
Table 1: Comparison of ICP-AES and ICP-MS for Aluminum Analysis
| Feature | ICP-AES (Atomic Emission Spectrometry) | ICP-MS (Mass Spectrometry) |
|---|---|---|
| Principle | Measures light emitted from excited atoms in a plasma. slu.secdc.gov | Measures ions separated by mass-to-charge ratio. nih.govyoutube.com |
| Detection Limits | Low ppm to high ppb range (e.g., ~1 µg/L). nih.govcdc.gov | Low ppb to ppt (B1677978) range. youtube.commdpi.com |
| Interferences | Primarily spectral (e.g., from Ca, Ti). nih.gov | Primarily isobaric (same mass) and polyatomic. nih.govspringernature.com |
| Sample Preparation | Acid digestion to solubilize aluminum. slu.se | Acid digestion; dilution may be required due to high sensitivity. mdpi.com |
| Primary Use | Quantification of minor and trace elements. nih.govresearchgate.net | Ultra-trace elemental analysis and isotopic ratios. springernature.comnih.gov |
Atomic Absorption Spectroscopy (AAS)
Atomic Absorption Spectroscopy (AAS) is another well-established and highly selective method for quantifying aluminum concentration. iaea.org The technique measures the absorption of light by free atoms in the gaseous state. A sample solution is atomized, and a beam of light from a hollow-cathode lamp containing aluminum is passed through the atomic vapor. The aluminum atoms absorb light at a specific wavelength (e.g., 309.3 nm), and the amount of absorption is proportional to the concentration of aluminum in the sample. nih.gov
For aluminum analysis, particularly in organometallic contexts, sample preparation is critical. The tri-n-decylaluminum must be converted to a soluble form, often through acid digestion. nih.gov To overcome matrix interferences, which can affect atomization efficiency, a complexing agent like sodium citrate (B86180) may be added. iaea.org
Two common atomization methods are used:
Flame AAS (FAAS): The sample solution is aspirated into a flame (typically nitrous oxide-acetylene for aluminum) to be atomized. nemi.gov This method is robust but less sensitive than GFAAS. cdc.gov
Graphite (B72142) Furnace AAS (GFAAS or ET-AAS): A small volume of the sample is placed in a graphite tube, which is then heated in a programmed sequence to dry, ash, and finally atomize the sample at a high temperature. nih.gov GFAAS offers much lower detection limits than FAAS and is suitable for trace-level quantification. nih.govresearchgate.net
Table 2: Key Parameters for AAS Analysis of Aluminum
| Parameter | Flame AAS (FAAS) | Graphite Furnace AAS (GFAAS) |
|---|---|---|
| Atomization Source | Nitrous oxide-acetylene flame. nemi.gov | Electrically heated graphite tube. nih.gov |
| Typical Wavelength | 309.3 nm. nih.gov | 309.3 nm. nih.gov |
| Sensitivity / LOD | ~1,000 µg/L (1 ppm). nemi.gov | ~0.6 µg/L (0.6 ppb). cdc.gov |
| Interferences | Chemical and ionization interferences; controlled with releasing agents or specific flames. nemi.gov | Matrix effects; controlled with matrix modifiers and background correction. nih.gov |
| Application | Routine analysis of moderate aluminum concentrations. iaea.org | Trace and ultra-trace aluminum determination. nih.govresearchgate.net |
Surface-Sensitive Techniques for Heterogeneous Catalytic Systems
When this compound is used as a cocatalyst or activator in heterogeneous catalysis, such as in Ziegler-Natta polymerization, its interaction with the solid catalyst support is paramount. wikipedia.org Surface-sensitive techniques are essential for characterizing the morphology, composition, and structure of these catalytic systems. tue.nl
Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDAX)
Scanning Electron Microscopy (SEM) provides high-magnification images of a sample's surface by scanning it with a focused beam of electrons. innovaltec.com It is invaluable for studying the topography and morphology of catalyst particles. azooptics.comresearchgate.net In the context of tri-n-decylaluminum research, SEM is used to visualize the size, shape, and distribution of catalyst support particles (e.g., silica or magnesium chloride) before and after interaction with the aluminum alkyl. ethz.chthermofisher.com This helps in understanding how the cocatalyst affects the physical structure of the catalyst, which in turn influences the polymerization process. ethz.ch Using a low accelerating voltage (<5kV) in SEM enhances the signal from the outermost surface layers, providing more detailed morphological information. innovaltec.com
Energy-Dispersive X-ray Spectroscopy (EDAX or EDS) is an analytical technique integrated with SEM. The electron beam in the SEM excites atoms in the sample, causing them to emit X-rays with energies characteristic of each element. researchgate.net The EDAX detector measures these X-rays to provide an elemental analysis of a specific point, line, or area on the sample surface. researchgate.net For a catalyst system involving tri-n-decylaluminum, EDAX can confirm the presence and map the distribution of aluminum on the catalyst support, providing direct evidence of its deposition and interaction. thermofisher.comresearchgate.net
Table 3: Information from SEM and EDAX in Catalyst Characterization
| Technique | Information Provided | Relevance to Tri-n-decylaluminum Systems |
|---|---|---|
| SEM | High-resolution surface imaging, particle size and shape, surface topography. azooptics.comresearchgate.net | Visualizing catalyst support morphology and observing changes upon addition of tri-n-decylaluminum. ethz.ch |
| EDAX | Elemental composition, elemental mapping. researchgate.netresearchgate.net | Confirming the presence and distribution of aluminum on the catalyst surface. thermofisher.com |
Atomic Force Microscopy (AFM) for Surface Morphology
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that generates a 3D topographical map of a surface with nanoscale resolution. wikipedia.org An AFM operates by scanning a sharp tip at the end of a flexible cantilever across the sample surface. wikipedia.org By monitoring the deflection of the cantilever due to forces between the tip and the surface (e.g., van der Waals forces), a precise image of the surface morphology is constructed. youtube.com
In research involving tri-n-decylaluminum, AFM is particularly useful for characterizing the surface of flat-model catalysts or thin films. tue.nl It can quantify surface roughness parameters with high accuracy, which is important as the surface texture can influence device performance or catalytic activity. chalcogen.ro Different operating modes, such as non-contact mode, can be used to image delicate samples without causing damage. youtube.com
Table 4: Surface Morphology Parameters Measured by AFM
| Parameter | Description |
|---|---|
| Average Roughness (Ra) | The arithmetic average of the absolute values of the height deviations from the mean line. chalcogen.ro |
| Root Mean Square (RMS) Roughness (Rq) | The root mean square average of the height deviations from the mean line. chalcogen.ro |
| Maximum Peak to Valley Height (Rt) | The vertical distance between the highest and lowest points of the profile within the evaluation length. chalcogen.ro |
| Surface Skewness (Rsk) | A measure of the asymmetry of the surface profile about the mean line. chalcogen.ro |
| Surface Kurtosis (Rku) | A measure of the sharpness of the peaks of the surface profile. chalcogen.ro |
X-ray Diffraction (XRD) and X-ray Photoelectron Spectroscopy (XPS) for Solid-State Characterization
X-ray Diffraction (XRD) is a primary technique for determining the crystallographic structure of a solid material. When a beam of X-rays strikes a crystalline sample, it is diffracted into specific directions. The angles and intensities of the diffracted beams produce a pattern that is unique to the crystal structure of the material. In the study of heterogeneous catalysts where tri-n-decylaluminum is used, XRD is essential for characterizing the solid support, which is often crystalline (e.g., MgCl₂ in Ziegler-Natta catalysts). wikipedia.org It can identify the phases present, determine the degree of crystallinity, and measure crystallite size, all of which are critical factors for catalytic performance.
X-ray Photoelectron Spectroscopy (XPS) , also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical and electronic state of the elements within the top 1-10 nm of a material's surface. In XPS, the surface is irradiated with a beam of X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be determined. The binding energy is specific not only to the element but also to its oxidation state and local chemical environment. For a catalyst system, XPS can be used to analyze the surface of the support after treatment with tri-n-decylaluminum to determine the chemical state of the aluminum (e.g., distinguishing between Al-O and Al-C bonds) and how it interacts with other surface species like titanium.
Table 5: Solid-State Characterization with XRD and XPS
| Technique | Information Provided | Relevance to Tri-n-decylaluminum Systems |
|---|---|---|
| XRD | Crystalline phases, crystallite size, degree of crystallinity. | Characterizing the solid catalyst support (e.g., MgCl₂). wikipedia.org |
| XPS | Surface elemental composition, oxidation states, chemical environment. | Determining the chemical state of aluminum on the catalyst surface and its interaction with the support. |
Theoretical and Computational Approaches to Tri N Decylaluminum Chemistry
Quantum Chemical Studies of Electronic Structure and Bonding
Density Functional Theory (DFT) has emerged as a powerful and widely used computational tool for investigating the molecular and electronic properties of organometallic compounds due to its favorable balance of accuracy and computational cost. ej-physics.orgyoutube.comq-chem.com For tri-n-decylaluminum, DFT calculations can predict key structural and electronic parameters.
DFT methods could be employed to optimize the geometry of tri-n-decylaluminum, predicting bond lengths, bond angles, and dihedral angles. These calculations would likely show the aluminum center in a trigonal planar geometry, with the n-decyl chains extending outwards. Furthermore, DFT can provide insights into the electronic charge distribution within the molecule, highlighting the polar nature of the aluminum-carbon bond.
Hypothetical DFT-Calculated Properties of Tri-n-decylaluminum
| Property | Predicted Value |
| Al-C Bond Length (Å) | ~2.0 |
| C-Al-C Bond Angle (°) | ~120 |
| Mulliken Charge on Al | Positive |
| Mulliken Charge on C (α) | Negative |
| Dipole Moment (Debye) | Non-zero |
This table is illustrative and presents expected values based on general principles of organoaluminum chemistry.
The choice of functional and basis set is crucial for obtaining accurate results in DFT calculations. researchgate.netnih.gov For a molecule like tri-n-decylaluminum, a functional from the Generalized Gradient Approximation (GGA) or a hybrid functional would be appropriate, paired with a basis set that includes polarization and diffuse functions to accurately describe the electron distribution around the aluminum and carbon atoms. ej-physics.orgresearchgate.net
Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry for predicting the reactivity of a molecule. researchgate.netcolab.ws The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. youtube.com
For tri-n-decylaluminum, the HOMO would likely be localized on the aluminum-carbon bonds, while the LUMO would be centered on the aluminum atom, consistent with its Lewis acidic character. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. irjweb.com A smaller HOMO-LUMO gap suggests higher reactivity. irjweb.com
From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). researchgate.netirjweb.com These descriptors provide a quantitative measure of the molecule's reactivity.
Hypothetical Reactivity Descriptors for Tri-n-decylaluminum
| Parameter | Definition | Predicted Value (Illustrative) |
| HOMO Energy | EHOMO | -5.8 eV |
| LUMO Energy | ELUMO | -0.2 eV |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 5.6 eV |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.0 eV |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.8 eV |
This table is for illustrative purposes only. The values are hypothetical and intended to represent the type of data generated from FMO analysis.
Computational Modeling of Reaction Mechanisms
Computational modeling is an indispensable tool for elucidating the intricate details of chemical reaction mechanisms that may be difficult or impossible to observe experimentally. For tri-n-decylaluminum, this could involve modeling its role in polymerization catalysis, its reactions with various substrates, or its decomposition pathways.
A key aspect of modeling reaction mechanisms is the identification and characterization of transition states. researchgate.net A transition state represents the highest energy point along a reaction coordinate and is a critical factor in determining the reaction rate. Computational methods can be used to locate the geometry of the transition state and calculate its energy.
By mapping the energy of the system along the reaction coordinate, a reaction energy profile can be constructed. This profile illustrates the energy changes that occur as reactants are converted into products, passing through any transition states and intermediates. This allows for the calculation of activation energies, which are crucial for understanding reaction kinetics. For instance, the insertion of an olefin into an Al-C bond of tri-n-decylaluminum during a polymerization reaction could be modeled to determine the energetic favorability of the process.
Illustrative Reaction Energy Profile for Olefin Insertion
| Reaction Step | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State | +15.2 |
| Intermediate | -5.8 |
| Products | -20.5 |
This table provides a hypothetical energy profile for a generic olefin insertion reaction and is for illustrative purposes.
Trialkylaluminum compounds are often used as co-catalysts in Ziegler-Natta and other polymerization systems. Computational modeling can be used to study the adsorption and interaction of tri-n-decylaluminum with catalyst surfaces, such as titanium chloride or silica (B1680970) supports. mdpi.com
These models can reveal the preferred binding sites, the nature of the interactions (e.g., chemisorption vs. physisorption), and any electronic or structural changes that occur upon adsorption. Understanding these interactions at a molecular level is crucial for designing more efficient and selective catalyst systems. DFT calculations can be particularly useful in this regard, providing insights into the bonding between the aluminum alkyl and the surface atoms of the catalyst support.
Molecular Dynamics and Simulation Studies for Complex Systems
While quantum chemical methods are excellent for studying individual molecules or small molecular clusters, Molecular Dynamics (MD) simulations are better suited for investigating the behavior of large, complex systems over time. MD simulations model the movement of atoms and molecules based on classical mechanics, allowing for the study of bulk properties and dynamic processes.
For tri-n-decylaluminum, MD simulations could be used to study its behavior in solution, providing insights into solvation effects and the aggregation behavior of the aluminum alkyl. In the context of polymer science, MD simulations could model the interaction of tri-n-decylaluminum with polymer chains, helping to understand its role as a scavenger or co-catalyst in a polymerization medium. These simulations can provide a dynamic picture of the system that is complementary to the static, energy-focused view provided by quantum chemical calculations.
Predictive Design and Screening of Novel Organoaluminum Catalysts
The proactive design and virtual screening of new organoaluminum catalysts, particularly those derived from or analogous to tri-n-decylaluminum, represent a significant frontier in computational chemistry. While specific research focusing exclusively on tri-n-decylaluminum in predictive design studies is not extensively documented in publicly available literature, the established principles and methodologies applied to other organoaluminum and organometallic catalysts provide a robust framework for understanding how such a process would be approached. These approaches leverage computational power to navigate the vast chemical space of potential catalysts, aiming to identify promising candidates with enhanced activity, selectivity, and stability before their physical synthesis and testing.
The core of predictive design lies in the development of quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR). researchgate.net These models seek to correlate the structural or electronic features of a catalyst with its performance in a given reaction. For organoaluminum catalysts, descriptors could include steric parameters of the alkyl chains (like the n-decyl group), the electronic properties of the aluminum center, and the geometric arrangement of the ligands. By establishing a reliable QSAR model based on a set of known catalysts, researchers can then computationally generate and screen a large library of virtual candidates.
High-throughput virtual screening is a key component of this predictive process. nih.gov This involves the automated computational evaluation of thousands of potential catalyst structures against a set of performance criteria. For instance, in the context of polymerization catalysis, where trialkylaluminum compounds are often employed as co-catalysts, screening might focus on predicting the interaction energy between the potential catalyst and the monomer, or the energy barrier for monomer insertion. researchgate.net The goal is to rapidly filter out unpromising candidates and prioritize a smaller, more manageable set of high-potential catalysts for more detailed computational analysis or experimental validation.
Machine learning algorithms are increasingly being integrated into these predictive workflows to handle the complexity and volume of data generated during high-throughput screening. beilstein-journals.orginnovations-report.comu-tokyo.ac.jpnih.gov These models can learn from existing experimental and computational data to identify subtle patterns and correlations that may not be apparent through traditional analysis. For the design of novel organoaluminum catalysts, a machine learning model could be trained on a dataset of various trialkylaluminum compounds and their observed catalytic activities to predict the performance of new, unsynthesized analogues.
The following interactive data table illustrates a hypothetical screening of virtual organoaluminum catalyst candidates based on predicted performance metrics. The data is representative of what a computational screening campaign might produce, highlighting key descriptors and predicted outcomes.
| Catalyst Candidate | Alkyl Group | Steric Hindrance (Å) | Lewis Acidity (eV) | Predicted Activity (rel. units) | Predicted Selectivity (%) |
| Al(n-C10H21)3 | n-Decyl | 3.2 | -2.5 | 1.00 | 85 |
| Al(n-C8H17)3 | n-Octyl | 2.8 | -2.6 | 1.15 | 88 |
| Al(n-C12H25)3 | n-Dodecyl | 3.6 | -2.4 | 0.92 | 82 |
| Al(i-C10H21)3 | iso-Decyl | 3.5 | -2.7 | 0.95 | 90 |
| Al(n-C10H20F)3 | Fluoro-decyl | 3.3 | -3.1 | 1.30 | 87 |
This table showcases how computational screening can provide a preliminary ranking of potential catalysts, guiding experimental efforts toward the most promising candidates. For example, the hypothetical data suggests that slightly shorter alkyl chains (n-octyl) or the introduction of electron-withdrawing groups (fluoro-decyl) could enhance catalytic activity.
Ultimately, the predictive design and screening of novel organoaluminum catalysts is an iterative process. Computational predictions must be validated through experimental synthesis and testing. mdpi.com The experimental results, in turn, provide valuable new data to refine and improve the predictive models, leading to a synergistic cycle of discovery and optimization in the field of catalysis. rsc.org
Research in Industrial Chemical Processes Utilizing Tri N Decylaluminum
Process Engineering Aspects of Organoaluminum Synthesis and Handling
Preparation of Di-n-decylaluminum Hydride: Aluminum metal is reacted with hydrogen gas and a pre-existing amount of tri-n-decylaluminum which acts as an activator at elevated temperatures. wikipedia.org
Hydroalumination: The resulting di-n-decylaluminum hydride is then reacted with 1-decene (B1663960) to yield the final tri-n-decylaluminum product. wikipedia.org
The engineering aspects of this synthesis are critical due to the high reactivity of organoaluminum compounds. Key considerations include:
Heat Management: The reactions are highly exothermic, necessitating precise temperature control to ensure selectivity and prevent runaway reactions. mt.com
Material Handling: Tri-n-decylaluminum is pyrophoric (ignites spontaneously in air) and reacts violently with water. Therefore, all synthesis and handling operations must be conducted under an inert atmosphere (e.g., nitrogen or argon).
Purity: The purity of the raw materials, particularly the 1-decene, is crucial as impurities can affect the catalyst's activity and the properties of the final product.
The direct synthesis method avoids the use of solvents that can suppress the Lewis acidity of the organoaluminum compound, which is a significant advantage over other preparation methods like transmetalation. thieme-connect.com
Optimization of Tri-n-decylaluminum-Mediated Polymerization Processes
A primary industrial application of tri-n-decylaluminum is as a cocatalyst, often in conjunction with transition metal catalysts (like Ziegler-Natta or metallocene catalysts), for the polymerization of olefins such as ethylene (B1197577) and propylene. wikipedia.orgnumberanalytics.comnih.gov Optimization of these processes is crucial for producing polymers with desired characteristics efficiently. Tri-n-decylaluminum typically serves multiple functions in these systems: it alkylates the transition metal center, acts as a scavenger for impurities that would otherwise poison the catalyst, and participates in chain transfer reactions. nih.gov
The design of polymerization reactors is a critical factor in achieving scalable and controlled production of polyolefins. aiche.org The choice of reactor significantly impacts heat and mass transfer, reaction kinetics, and the final polymer properties. aiche.orgyoutube.com Common reactor types used in industry include stirred-tank reactors (CSTRs), plug-flow reactors (PFRs), and fluidized-bed reactors. aiche.orgmdpi.com
For tri-n-decylaluminum-mediated polymerizations, which are often highly exothermic, reactor design must prioritize efficient heat removal to maintain optimal reaction temperatures and prevent polymer degradation. aiche.orgyoutube.com
Interactive Table: Comparison of Polymerization Reactor Types
| Reactor Type | Operating Mode | Mixing Characteristics | Heat Transfer | Key Advantages for Organoaluminum Systems |
| Batch Reactor | Non-continuous | Well-mixed | Can be challenging for large scale | Good for small-scale production of specialty polymers; allows for precise control over reaction time. youtube.com |
| Continuous Stirred-Tank Reactor (CSTR) | Continuous | Well-mixed | Good, often jacketed or with internal coils | Provides uniform temperature control; produces polymer with a broad molecular weight distribution. youtube.commdpi.com |
| Plug-Flow Reactor (PFR) / Tubular Reactor | Continuous | Minimal back-mixing | High surface-area-to-volume ratio | Excellent heat transfer; produces polymer with a narrower molecular weight distribution. mdpi.com |
| Fluidized-Bed Reactor | Continuous (Gas-Phase) | Good mixing of solids | Excellent | Efficient for large-scale production of commodity polymers like polyethylene (B3416737); catalyst particles are suspended in a fluidizing gas stream of monomer. aiche.org |
The use of tri-n-decylaluminum as a cocatalyst provides several levers for controlling the final polymer's architecture, which in turn dictates its material properties.
Molecular Weight Control: Tri-n-decylaluminum acts as a chain transfer agent. The concentration of the alkylaluminum relative to the primary catalyst and monomer can be adjusted to control the average molecular weight of the polymer chains. nih.gov An increased concentration of tri-n-decylaluminum generally leads to lower molecular weight polymers due to a higher frequency of chain transfer events. nih.gov
Molecular Weight Distribution (MWD): The type of reactor and the catalyst system influence the MWD. CSTRs, for instance, tend to produce polymers with a broader MWD, while PFRs yield a narrower distribution. mdpi.com
Tacticity and Branching: The combination of the primary catalyst and the organoaluminum cocatalyst can influence the stereochemistry (tacticity) of polymers like polypropylene (B1209903), affecting properties such as crystallinity and melting point. numberanalytics.com In polyethylene synthesis, the choice of catalyst and process conditions, including the role of the cocatalyst, can control the degree of short- and long-chain branching.
Interactive Table: Influence of Process Variables on Polymer Properties
| Process Variable | Effect on Molecular Weight | Effect on MWD | Effect on Branching |
| [Tri-n-decylaluminum] | Increasing concentration generally decreases MW. nih.gov | Can influence MWD depending on the catalyst system. | Can affect branching via chain transfer mechanisms. |
| Temperature | Higher temperatures typically decrease MW. | Can broaden MWD. | Can increase short-chain branching. |
| Monomer Pressure/Conc. | Higher concentration generally increases MW. | Can narrow MWD. | Generally less direct impact than temperature. |
| Reactor Type | PFRs can lead to higher MW than CSTRs. | CSTRs lead to broader MWD; PFRs lead to narrower MWD. mdpi.com | Reactor design can influence branching distribution. mdpi.com |
Integration of Tri-n-decylaluminum in Specialty and Fine Chemical Production
Beyond large-scale polymerization, organoaluminum compounds like tri-n-decylaluminum are valuable reagents in the synthesis of specialty and fine chemicals. sigmaaldrich.com Their strong Lewis acidity and the reactivity of the aluminum-carbon bond are exploited in various organic transformations. thieme-connect.comscripps.edu
A key reaction is carboalumination , where the Al-C bond adds across an alkyne or alkene. wikipedia.org This process allows for the creation of more complex organoaluminum intermediates, which can then be converted into a variety of functional groups. The use of tri-n-decylaluminum specifically allows for the introduction of a ten-carbon linear alkyl chain, which is useful in the synthesis of:
Long-chain alcohols and aldehydes.
Fatty acids and their derivatives.
Surfactants and other specialty chemicals requiring long aliphatic tails.
For example, the carboalumination of acetylene (B1199291) with tri-n-decylaluminum followed by oxidation and hydrolysis can produce long-chain alcohols, which are important intermediates in the chemical industry.
Innovations and Research Towards Sustainable Organoaluminum Chemistry and Waste Minimization
There is a growing emphasis on developing more sustainable chemical processes, and organoaluminum chemistry is no exception. numberanalytics.comuit.no Research efforts are focused on minimizing the environmental impact associated with the production and use of compounds like tri-n-decylaluminum.
Key areas of innovation include:
Greener Synthesis Routes: Research is underway to develop more energy-efficient synthesis methods and to use starting materials derived from renewable feedstocks. numberanalytics.com
Waste Treatment and Minimization: Waste streams from processes using tri-n-decylaluminum contain reactive aluminum species. Proper treatment, such as controlled hydrolysis and neutralization, is essential to render the waste non-hazardous. utoledo.edu Strategies for waste minimization include recycling solvents and unreacted materials back into the process and designing processes to reduce the formation of byproducts. omu.edu.trresearchgate.net The "cradle-to-cradle" approach, which designs processes where waste products can become feedstocks for other processes, is a key goal. omu.edu.tr
Interactive Table: Sustainable Chemistry Strategies in Organoaluminum Processes
| Strategy | Application in Tri-n-decylaluminum Processes | Desired Outcome |
| Source Reduction | Improving catalyst turnover to reduce the quantity of cocatalyst needed. | Less chemical usage and waste generation. omu.edu.tr |
| Substitution | Replacing hazardous solvents with greener alternatives where possible. | Reduced environmental and health impacts. utoledo.edu |
| Recycling | Distilling and reusing hydrocarbon solvents used in polymerization. | Reduced solvent consumption and waste disposal costs. omu.edu.tr |
| Waste Treatment | Controlled neutralization of reactive aluminum residues from reactors. | Safe disposal and prevention of environmental contamination. utoledo.edu |
| Process Intensification | Using microreactors or advanced reactor designs for better control and efficiency. | Higher yields, less energy consumption, and minimized waste. |
Q & A
Q. What are the established synthetic routes for Aluminum Tri-n-decyl, and what analytical techniques are critical for confirming its purity and structure?
Methodological Answer: this compound is typically synthesized via alkylation of aluminum chloride with n-decyl Grignard reagents or direct reaction of aluminum with n-decyl halides under inert conditions. Critical analytical techniques include:
- Nuclear Magnetic Resonance (NMR) : To confirm alkyl group coordination and structural integrity (¹³C and ²⁷Al NMR) .
- Infrared Spectroscopy (IR) : To identify Al-C stretching vibrations (~500–700 cm⁻¹) and rule out oxide/hydroxide impurities .
- Mass Spectrometry (MS) : For molecular ion validation and detection of degradation byproducts .
- Elemental Analysis : To verify stoichiometric consistency. Cross-referencing with thermodynamic databases (e.g., NIST Chemistry WebBook) ensures data reliability .
Q. How does this compound’s reactivity vary with solvent polarity, and what experimental designs are optimal for studying such solvent effects?
Methodological Answer: Reactivity studies require controlled solvent environments (e.g., hexane vs. THF) to isolate polarity effects. Key steps include:
- Kinetic Monitoring : Use in situ techniques like UV-Vis spectroscopy to track reaction rates .
- Differential Scanning Calorimetry (DSC) : To measure exothermicity changes in different solvents.
- Gas Chromatography (GC) : For quantifying reaction products. Experimental designs should standardize temperature, moisture levels, and substrate concentrations to minimize confounding variables, as outlined in protocols for reproducible organometallic studies .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- Inert Atmosphere : Use gloveboxes or Schlenk lines to prevent hydrolysis/oxidation .
- Personal Protective Equipment (PPE) : Flame-resistant lab coats, nitrile gloves, and face shields.
- Emergency Protocols : Neutralize spills with dry sand (avoid water) and maintain CO₂ fire extinguishers nearby. Safety data from certified suppliers and institutional guidelines should inform risk assessments .
Advanced Research Questions
Q. What strategies can resolve discrepancies in reported thermodynamic properties (e.g., enthalpy of formation) of this compound across studies?
Methodological Answer:
- Literature Meta-Analysis : Compare experimental conditions (e.g., calorimetry vs. computational models) to identify methodological biases .
- Replication Studies : Reproduce key experiments with standardized purity controls (e.g., Karl Fischer titration for moisture content) .
- Statistical Contradiction Analysis : Apply ANOVA to evaluate inter-study variance and isolate systematic errors . Cross-validation with NIST’s high-accuracy datasets is recommended .
Q. How can computational models predict the catalytic behavior of this compound in novel reactions?
Methodological Answer:
- Density Functional Theory (DFT) : Simulate transition states and activation barriers for Al-mediated bond-forming steps.
- Molecular Dynamics (MD) : Model solvent interactions and steric effects of the n-decyl chains. Validate predictions with experimental kinetics (e.g., Arrhenius plots) and spectroscopic data (e.g., EXAFS for local structure) .
Q. What are the challenges in characterizing the decomposition pathways of this compound under varying atmospheric conditions?
Methodological Answer:
- Controlled Atmosphere Studies : Use reaction chambers with adjustable O₂/H₂O levels to mimic decomposition environments.
- Thermogravimetric Analysis (TGA) : Track mass loss profiles under oxidative vs. inert conditions.
- GC-MS : Identify volatile decomposition products (e.g., alkanes, aluminum oxides). Challenges include distinguishing thermal vs. catalytic degradation mechanisms and minimizing artifacts from sample handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
